

# "Antimalarial agent 25" chemical structure and properties

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## Compound of Interest

Compound Name: Antimalarial agent 25

Cat. No.: B15580711

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## An In-depth Technical Guide to "Antimalarial Agent 25"

Disclaimer: The designation "**Antimalarial Agent 25**" is not a unique identifier and has been used to refer to several distinct chemical entities in scientific literature. This guide provides a detailed overview of three separate compounds designated as "compound 25" or "G25" in various research contexts, each belonging to a different chemical class with unique properties and mechanisms of action.

### Compound 1: 4-Anilinoquinoline Derivative 25

This compound is part of a series of 4-anilinoquinolines investigated for their antimalarial properties. These compounds are structurally related to the well-known antimalarial drug amodiaquine.

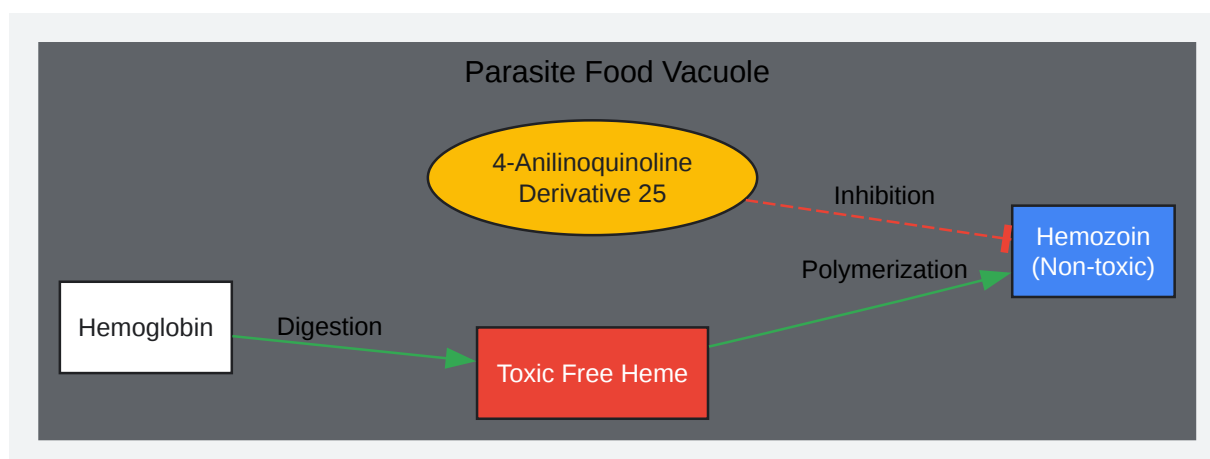
### Chemical Structure and Properties

While the exact chemical structure of a specific "compound 25" from a broad series of 4-anilinoquinolines is not consistently defined across all literature, the core structure is a quinoline ring substituted at the 4-position with an aniline group. Various substitutions are made on both the quinoline and aniline rings to modulate activity and pharmacokinetic properties. A representative structure from a study on 4-anilinoquinoline triazine derivatives is used for illustrative purposes.<sup>[1]</sup>

**General Physicochemical Properties:** 4-Anilinoquinoline derivatives are typically basic compounds, a property that is crucial for their accumulation in the acidic food vacuole of the malaria parasite. Their lipophilicity can be tuned by modifying the substituents, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) profile.

## Mechanism of Action

The primary mechanism of action for 4-anilinoquinoline antimalarials is the inhibition of hemozoin formation.[1][2] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. 4-Anilinoquinolines are thought to interfere with this process by capping the growing hemozoin crystal, leading to the accumulation of toxic free heme and subsequent parasite death.[1]



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Caption: Inhibition of hemozoin formation by 4-Anilinoquinoline Derivative 25.

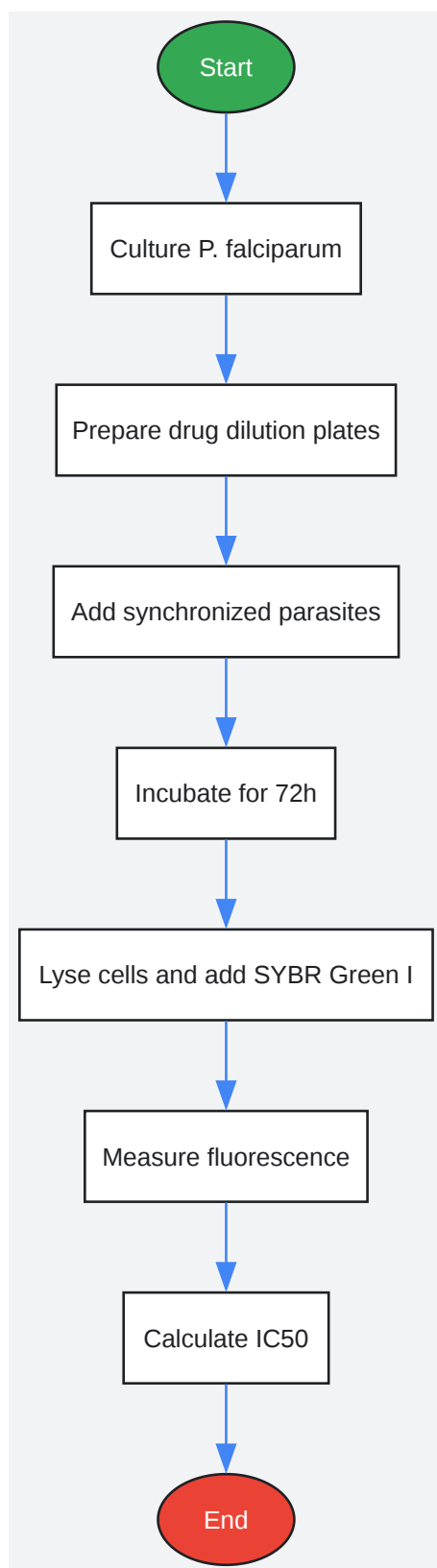
## Quantitative Data

Parameter	Value	<i>P. falciparum</i> Strain(s)	Reference
In Vitro Activity			
IC50	9.7 nM	Not Specified	[3]
In Vivo Efficacy			
Parasitemia Reduction	86.8%	<i>P. berghei</i>	[4][5]

## Experimental Protocols

**In Vitro Antimalarial Activity Assay (General Protocol):** A common method for assessing the in vitro antimalarial activity of compounds like 4-anilinoquinolines is the SYBR Green I-based fluorescence assay.

- Parasite Culture:** *Plasmodium falciparum* strains (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant W2) are cultured in human red blood cells in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub>. [6]
- Drug Dilution:** The test compound is serially diluted in culture medium in a 96-well plate.
- Incubation:** Synchronized ring-stage parasites are added to the wells, and the plates are incubated for 72 hours.
- Lysis and Staining:** The red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
- Fluorescence Measurement:** The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
- IC<sub>50</sub> Determination:** The 50% inhibitory concentration (IC<sub>50</sub>) is calculated by plotting the fluorescence intensity against the drug concentration.



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Caption: General workflow for an in vitro antimalarial SYBR Green I assay.

**In Vivo Antimalarial Efficacy (Peters' 4-Day Suppressive Test):** This is a standard model to evaluate the in vivo efficacy of antimalarial compounds.

- **Infection:** Mice are inoculated with *Plasmodium berghei*.
- **Treatment:** The test compound is administered orally or intraperitoneally for four consecutive days, starting on the day of infection.
- **Parasitemia Monitoring:** Blood smears are taken daily to monitor the level of parasitemia.
- **Efficacy Calculation:** The percentage of parasitemia suppression is calculated by comparing the parasitemia in the treated group to that in an untreated control group.[6]

## Compound 2: 4(1H)-Quinolone Derivative 25

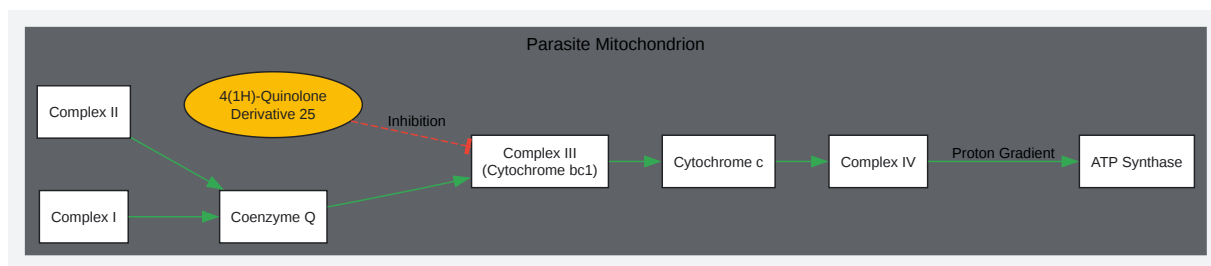
This compound belongs to the 4(1H)-quinolone class, which has been explored for its potential as antimalarial agents.

### Chemical Structure and Properties

The core structure is a 4(1H)-quinolone, a bicyclic aromatic system. A specific "compound 25" in this class is a 4(1H)-quinolone ester that has shown blood schizonticidal activity.[7][8] The exact substitution pattern defines its biological activity and pharmacokinetic properties.

### Mechanism of Action

4(1H)-quinolones are known to target the parasite's mitochondrial electron transport chain, specifically the cytochrome bc1 complex.[9] Inhibition of this complex disrupts mitochondrial function, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.



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Caption: Inhibition of the cytochrome bc1 complex by 4(1H)-Quinolone Derivative 25.

## Quantitative Data

Parameter	Value	P. falciparum Strain(s)	Reference
In Vitro Activity			
IC50	0.07 - 0.48 $\mu$ M (for the series)	Sensitive and Resistant	[9]
In Vivo Efficacy			
Parasitemia Reduction	45% at 50 mg/kg (for a lead compound in the series)	P. berghei	[9]

## Experimental Protocols

The experimental protocols for in vitro and in vivo testing of 4(1H)-quinolone derivatives are similar to those described for the 4-anilinoquinolines, employing standard assays like the SYBR Green I method for in vitro activity and the 4-day suppressive test in mice for in vivo efficacy.[9]

## Compound 3: Bis-thiazolium Salt G25

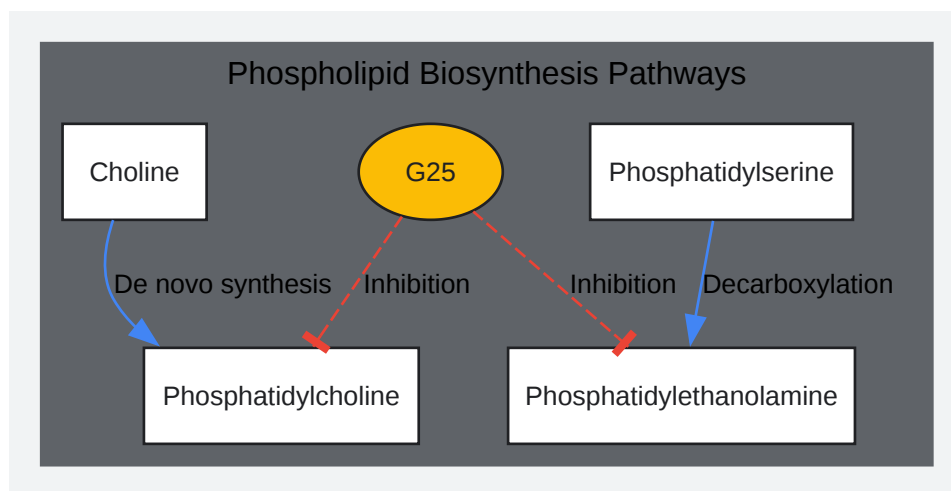
G25 is a dicationic choline analog belonging to the class of bis-thiazolium salts, which have demonstrated potent antimalarial activity.

## Chemical Structure and Properties

G25 is a bis-thiazolium salt. These compounds are characterized by two positively charged thiazolium rings connected by a linker chain. The dicationic nature and the structure of the linker are critical for their biological activity.

## Mechanism of Action

G25 has a dual mechanism of action, inhibiting two key pathways in the parasite's phospholipid metabolism.<sup>[10]</sup> It specifically inhibits the de novo synthesis of phosphatidylcholine from choline and also targets the phosphatidylserine decarboxylase-dependent formation of phosphatidylethanolamine.<sup>[10]</sup> Disruption of these pathways is lethal to the parasite as phospholipids are essential components of cell membranes.



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Caption: Dual inhibitory mechanism of G25 on phospholipid biosynthesis.

## Quantitative Data

Parameter	Value	P. falciparum Strain(s)	Reference
In Vitro Activity			
IC50	0.65 nM - 2.25 nM (for related bis-thiazolium salts)	P. falciparum in vitro	[11]
In Vivo Efficacy			
ED50	≤ 0.22 mg/kg (for related bis-thiazolium salts)	P. vinckei in mice	[11]

## Experimental Protocols

**In Vitro Growth Inhibition Assay:** The in vitro activity of G25 and related compounds is often determined by measuring the inhibition of parasite growth using methods that quantify parasite proliferation, such as the incorporation of radiolabeled precursors (e.g., [3H]-hypoxanthine) into parasite nucleic acids or the SYBR Green I fluorescence assay as described previously.

**In Vivo Efficacy Studies:** In vivo efficacy is typically assessed in a murine malaria model, such as mice infected with Plasmodium vinckei or Plasmodium berghei. The compound is administered to infected mice, and the reduction in parasitemia and increase in survival time are monitored compared to untreated controls.[11]

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